molecular formula C27H34N4O8 B557089 Boc-Arg(Z) 2-OH CAS No. 51219-19-3

Boc-Arg(Z) 2-OH

Cat. No. B557089
CAS RN: 51219-19-3
M. Wt: 542.6 g/mol
InChI Key: ZWRJPLNCTNRXPE-NRFANRHFSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Boc-Arg(Z) 2-OH, also known as Nα-Boc-Nδ,Nω-di-Z-L-arginine, is a white to off-white powder . It is used as a reagent in the preparation of antimalarial, antileishmanial, antimicrobial, cytotoxicity, and metHb formation activities of amino acid amides of quinolinamines .


Synthesis Analysis

Boc-Arg(Z) 2-OH is used in Boc solid-phase peptide synthesis . It is an amino acid building block and derivative of arginine . It has been used in the synthesis of amino acid prodrug forms of cytotoxic anthraquinones with anticancer activity .


Molecular Structure Analysis

The empirical formula of Boc-Arg(Z) 2-OH is C27H34N4O8 . Its molecular weight is 542.58 . The SMILES string is CC(C)(C)OC(=O)NC@@HOCc1ccccc1)=N/C(=O)OCc2ccccc2)C(O)=O .


Chemical Reactions Analysis

Boc-Arg(Z) 2-OH is suitable for Boc solid-phase peptide synthesis . It can be used for the research of inhibitors for processing proteinases .


Physical And Chemical Properties Analysis

Boc-Arg(Z) 2-OH is a white to off-white powder . Its optical activity is [α]20/D +2.5±0.5°, c = 1% in methanol . The melting point is approximately 140 °C (dec.) .

Scientific Research Applications

  • Peptide Synthesis and Biological Activity :

    • Boc-Arg(Z) 2-OH has been used in the synthesis of opioid peptides with increased resistance to degradation by trypsin-like enzymes, indicating its potential for designing biologically active peptides (Izdebski et al., 2007).
    • It's also involved in studies on lactam formation during the coupling procedures of N alpha-N omega-protected arginine derivatives, highlighting the challenges in peptide synthesis involving arginine and the inevitable side reactions like delta-lactam formation (Cezari & Juliano, 1996).
  • Photocatalytic Activity Enhancement :

    • In photocatalysis, a heterostructure involving Bi2O2CO3/Bi4O5Br2 (BOC/BOB) demonstrated enhanced photocatalytic activity for NOx removal, indicating the use of Boc-Arg(Z) 2-OH in environmental applications (Zhu et al., 2019).
  • Synthesis and Characterization of Complexes :

    • Boc-Arg(Z) 2-OH has been used in the synthesis of novel organotin(IV) complexes, which were structurally characterized and investigated for their cytotoxic activity against human colorectal carcinoma cells, showing potential in medicinal chemistry (Girasolo et al., 2010).
  • Innovations in Peptide Synthesis :

    • Research has also focused on new methods and protective groups for peptide synthesis using Boc-Arg(Z) 2-OH, demonstrating the ongoing innovation in peptide synthesis techniques (Mutulis et al., 2009).

Safety And Hazards

Boc-Arg(Z) 2-OH should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contact with skin and eyes. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation .

Future Directions

Boc-Arg(Z) 2-OH is primarily used for research and development purposes . It is not intended for medicinal, household, or other uses . As a reagent, it has potential applications in the synthesis of various compounds, including those with antimalarial, antileishmanial, antimicrobial, and cytotoxic properties .

properties

IUPAC Name

(2S)-5-[bis(phenylmethoxycarbonylamino)methylideneamino]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H34N4O8/c1-27(2,3)39-26(36)29-21(22(32)33)15-10-16-28-23(30-24(34)37-17-19-11-6-4-7-12-19)31-25(35)38-18-20-13-8-5-9-14-20/h4-9,11-14,21H,10,15-18H2,1-3H3,(H,29,36)(H,32,33)(H2,28,30,31,34,35)/t21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWRJPLNCTNRXPE-NRFANRHFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CCCN=C(NC(=O)OCC1=CC=CC=C1)NC(=O)OCC2=CC=CC=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H34N4O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

542.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Boc-Arg(Z) 2-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
T Steinmetzer, BY Zhu, Y Konishi - Journal of medicinal chemistry, 1999 - ACS Publications
We have designed highly potent synthetic bivalent thrombin inhibitors, which consist of an active site blocking segment, a fibrinogen recognition exosite blocking segment, and a linker …
Number of citations: 30 pubs.acs.org
LN Rodionova, VE Zagranichnyĭ… - Bioorganicheskaia …, 1997 - europepmc.org
The 87-membered polypeptide with the sequence of the gamma subunit of cGMP phosphodiesterase from bovine retina rods (PDE gamma) was synthesized by the solid phase …
Number of citations: 7 europepmc.org
D Nozawa, T Okubo, S Chaki, S Okuyama… - Chemical and …, 2007 - jstage.jst.go.jp
In the present study, conducted to explore potent and small molecular melanocortin-4 (MC4) receptor ligands, we found that tripeptide 3a, containing a D-Phe-Arg-2-Nal (Nal; …
Number of citations: 6 www.jstage.jst.go.jp
P Kasperkiewicz, S Kołt, T Janiszewski, K Groborz… - Scientific reports, 2018 - nature.com
Mucosa-associated lymphoid tissue lymphoma translocation protein 1 (MALT1) belongs to the CD clan of cysteine proteases. MALT1 is a unique enzyme among this clan because it …
Number of citations: 15 www.nature.com
T Pakalns, KL Haverstick, GB Fields, JB McCarthy… - Biomaterials, 1999 - Elsevier
The incorporation of lipidated cell adhesion peptides into self-assembled structures such as films provides the opportunity to develop unique biomimetic materials with well-organized …
Number of citations: 197 www.sciencedirect.com
H Angliker, P Wikstrom, E Shaw, C Brenner… - Biochemical …, 1993 - portlandpress.com
Peptidyl chloromethane and sulphonium salts containing multiple Arg and Lys residues were synthesized as potential inhibitors of prohormone and pro-protein processing proteinases. …
Number of citations: 79 portlandpress.com
A Białas, J Grembecka, D Krowarsch… - Journal of medicinal …, 2006 - ACS Publications
Arg-gingipains (Rgps) and Lys-gingipain (Kgp) are cysteine proteinases secreted by Porphyromonas gingivalis, the major pathogen implicated in periodontal disease. Gingipains are …
Number of citations: 20 pubs.acs.org
ST Furlong, RC Mauger, AM Strimpler, YP Liu… - Bioorganic & medicinal …, 2002 - Elsevier
Serine peptidases are a large, well-studied, and medically important class of peptidases. Despite the attention these enzymes have received, details concerning the substrate specificity …
Number of citations: 35 www.sciencedirect.com
PD Edwards, RC Mauger, KM Cottrell, FX Morris… - Bioorganic & medicinal …, 2000 - Elsevier
A method for the solid-phase synthesis of P 1 arginine containing peptides via attachment of the arginine side-chain guanidine group is described. This procedure is applied to the …
Number of citations: 49 www.sciencedirect.com
LQ Deng, Z Li, YM Lu, JX Chen, CQ Zhou… - Bioorganic & medicinal …, 2015 - Elsevier
A rigid bis(choloyl) conjugate functionalized with guanidino groups was synthesized and fully characterized on the basis of NMR ( 1 H and 13 C) and ESI MS (LR and HR) data. Its …
Number of citations: 7 www.sciencedirect.com

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